molecular formula C16H14BrN3OS B430873 N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine

N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine

Cat. No.: B430873
M. Wt: 376.3g/mol
InChI Key: QENOTYYZSDMQNZ-UHFFFAOYSA-N
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Description

N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-methoxybenzyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or ester, under acidic or basic conditions.

    Introduction of the Bromo-Methoxybenzyl Group: The bromo-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 3-bromo-4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide as the coupling partner.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions, where the bromo group can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 5-(4-methoxybenzyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the bromo group, allows for further functionalization and derivatization.

Biology

In biological research, this compound has potential as a pharmacophore for the development of new drugs. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Thiadiazole derivatives have been investigated for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxybenzyl)-N-phenyl-1,3,4-thiadiazol-2-amine: Lacks the bromo group, which may affect its reactivity and biological activity.

    5-(3-chloro-4-methoxybenzyl)-N-phenyl-1,3,4-thiadiazol-2-amine: Contains a chloro group instead of a bromo group, potentially altering its chemical properties and reactivity.

    5-(3-bromo-4-methoxybenzyl)-N-phenyl-1,3,4-thiadiazol-2-thiol: Contains a thiol group, which can significantly change its chemical behavior and applications.

Uniqueness

The presence of the bromo group in N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine makes it particularly reactive towards nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This versatility makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3g/mol

IUPAC Name

5-[(3-bromo-4-methoxyphenyl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H14BrN3OS/c1-21-14-8-7-11(9-13(14)17)10-15-19-20-16(22-15)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)

InChI Key

QENOTYYZSDMQNZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC3=CC=CC=C3)Br

Origin of Product

United States

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